SR-3306

JNK signaling Kinase inhibition MAPK pathway

Select SR-3306 for validated CNS target engagement and reproducible in vivo outcomes. Its high kinome selectivity and brain penetration (347 nM steady-state) ensure JNK-specific data in Parkinson's, obesity, and I/R models, minimizing off-target confounding seen with SP600125. Procure with confidence for critical neuroprotection and metabolic phenotyping studies.

Molecular Formula C28H26N8O
Molecular Weight 490.6 g/mol
Cat. No. B10779258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR-3306
Molecular FormulaC28H26N8O
Molecular Weight490.6 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)C2=NN(C=N2)C3=CC=C(C=C3)NC4=NC=CC(=N4)C5=CC(=CC=C5)N6CCOCC6
InChIInChI=1S/C28H26N8O/c1-20-5-6-22(18-30-20)27-31-19-36(34-27)24-9-7-23(8-10-24)32-28-29-12-11-26(33-28)21-3-2-4-25(17-21)35-13-15-37-16-14-35/h2-12,17-19H,13-16H2,1H3,(H,29,32,33)
InChIKeyQDMXVKKPYBGIAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-[3-(6-Methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine (SR-3306): Potent, Brain-Penetrant Pan-JNK Inhibitor for Neurodegenerative and Metabolic Research


N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine (SR-3306) is a synthetic aminopyrimidine that functions as a reversible, ATP-competitive pan-JNK inhibitor (IC50 = 67, 283, and 159 nM against JNK1, JNK2, and JNK3, respectively) . It exhibits >100-fold selectivity for JNKs over p38 and shows little or no activity against a panel of more than 300 kinases . The compound is cell-permeable, orally bioavailable, and demonstrates significant blood-brain barrier penetration, achieving steady-state brain levels of 347 nM in rats (approximately 2-fold above its cell-based IC50) [1]. SR-3306 has been validated in multiple in vivo disease models, including Parkinson's disease and diet-induced obesity, establishing it as a versatile research tool for investigating JNK-mediated pathophysiology [1][2].

Why N-[4-[3-(6-Methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine (SR-3306) Cannot Be Substituted by Common JNK Inhibitors


JNK inhibitors are not functionally interchangeable due to substantial variability in isoform selectivity, off-target kinase inhibition, blood-brain barrier permeability, and in vivo pharmacokinetics. SR-3306 combines potent pan-JNK inhibition with high kinome selectivity (>300 kinases tested) and robust brain penetration, a profile not replicated by commonly used alternatives such as SP600125 or AS601245 . Generic substitution with a less selective or poorly brain-penetrant JNK inhibitor will produce divergent experimental outcomes in central nervous system (CNS) and systemic disease models, potentially leading to misinterpretation of JNK-dependent biology and wasted research resources [1].

Quantitative Differentiation Evidence: N-[4-[3-(6-Methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine (SR-3306) Versus Comparator JNK Inhibitors


Pan-JNK Inhibition Potency Profile: SR-3306 vs. SP600125, AS601245, and JNK-IN-8

SR-3306 inhibits JNK1, JNK2, and JNK3 with IC50 values of 67 nM, 283 nM, and 159 nM, respectively, in ATP-competitive biochemical assays . In comparison, SP600125 exhibits IC50 values of 40 nM, 40 nM, and 90 nM ; AS601245 shows 70 nM, 220 nM, and 150 nM ; and the covalent inhibitor JNK-IN-8 displays 4.7 nM, 18.7 nM, and 1 nM . While JNK-IN-8 is more potent, SR-3306's reversible inhibition profile and favorable in vivo brain exposure distinguish it for CNS applications.

JNK signaling Kinase inhibition MAPK pathway Neurodegeneration

Kinome-Wide Selectivity: SR-3306 Minimizes Off-Target Risk Compared to SP600125

SR-3306 was tested against a panel of more than 300 kinases and exhibited little or no activity toward p38 (IC50 >20 µM) and other off-target kinases, translating to >100-fold selectivity for JNKs . In contrast, SP600125 has been shown to reduce nuclear translocation of phosphorylated p38 and NFκB p65/RelA in a dose-dependent manner in cellular assays, indicating functional off-target activity that compromises its utility as a selective JNK probe [1].

Kinase selectivity Off-target profiling JNK inhibition Chemical biology

Brain Penetration and CNS Target Engagement: SR-3306 vs. AS601245 and SP600125

SR-3306 achieves steady-state brain concentrations of 347 nM following 14-day subcutaneous administration (10 mg/kg/day) in rats, which is approximately 2-fold higher than its cell-based IC50 for c-jun phosphorylation inhibition [1]. In contrast, SP600125 is not considered brain-penetrant in its native form and requires nanoparticle formulation to access the CNS [2]. AS601245 has demonstrated brain exposure but lacks published quantitative brain level data comparable to SR-3306.

Blood-brain barrier CNS penetration Neuropharmacology JNK inhibitor

In Vivo Neuroprotection Efficacy: SR-3306 vs. AS601245 in Parkinson's Disease Models

In the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease, SR-3306 (10 mg/kg/day s.c. for 14 days) increased tyrosine hydroxylase-positive (TH+) neurons in the substantia nigra pars compacta (SNpc) by 6-fold and reduced d-amphetamine-induced circling behavior by 87% compared to vehicle controls [1]. In contrast, AS601245 has not been reported to produce comparable behavioral improvement or neuronal protection in published 6-OHDA studies; its neuroprotective effects are primarily documented in cerebral ischemia models [2].

Parkinson's disease Neuroprotection 6-OHDA model JNK inhibitor

Metabolic Efficacy: SR-3306 Reduces Food Intake and Body Weight in Diet-Induced Obesity Models

Daily intraperitoneal injection of SR-3306 for 7 days prevented high-fat diet-induced increases in food intake and weight gain in lean mice and reduced high-fat intake and obesity in diet-induced obese (DIO) mice [1]. The isoform-selective JNK2/3 inhibitor SR11935 produced similar anorectic effects, confirming that the metabolic benefit is mediated by JNK2/3 inhibition, which SR-3306 effectively achieves [1].

Obesity Metabolic disease JNK signaling Leptin resistance

Oral Bioavailability and Formulation Flexibility: Class-Level Advantage for In Vivo Studies

SR-3306 is orally bioavailable and can be administered via multiple routes including subcutaneous injection and oral gavage [1]. This contrasts with peptide-based JNK inhibitors (e.g., D-JNKI-1) which require invasive intracerebroventricular delivery for CNS access, and with SP600125 which has poor oral pharmacokinetics limiting chronic dosing studies [2].

Oral bioavailability Pharmacokinetics In vivo pharmacology JNK inhibitor

Optimal Research Applications for N-[4-[3-(6-Methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine (SR-3306)


Parkinson's Disease Neuroprotection Studies

SR-3306 is the preferred JNK inhibitor for investigating neuroprotective mechanisms in toxin-induced (6-OHDA, MPTP) Parkinson's disease models. Its brain penetration (347 nM steady-state), ability to preserve dopaminergic neurons (6-fold increase in TH+ cells), and behavioral rescue (87% reduction in circling) are uniquely validated in peer-reviewed literature [1]. Researchers should select SR-3306 over SP600125 or AS601245 when CNS target engagement and functional behavioral outcomes are required.

Diet-Induced Obesity and Metabolic Syndrome Research

For studies examining the role of JNK in leptin resistance, food intake regulation, and diet-induced obesity, SR-3306 provides a brain-penetrant pan-JNK inhibitor that phenocopies the effects of JNK2/3-selective inhibitors [2]. Its oral bioavailability allows for chronic daily dosing in mouse models, making it suitable for long-term metabolic phenotyping.

Cerebral and Myocardial Ischemia/Reperfusion Injury Models

SR-3306 has demonstrated protective effects in ischemia/reperfusion injury models, reducing infarct volume and preserving cardiac enzyme levels [3]. Its high kinome selectivity minimizes confounding off-target effects on p38 and other stress kinases, ensuring that observed cardioprotection or neuroprotection is JNK-dependent.

JNK-Dependent Cancer Biology and Apoptosis Signaling

In oncology research where JNK's dual role in apoptosis and survival must be dissected, SR-3306's reversible, ATP-competitive mechanism and broad kinome profiling (>300 kinases tested) provide a clean tool for probing JNK function without confounding inhibition of other MAPK pathway components .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for SR-3306

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.